molecular formula C14H17N3O3 B1425712 methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate CAS No. 1374510-85-6

methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

Cat. No.: B1425712
CAS No.: 1374510-85-6
M. Wt: 275.3 g/mol
InChI Key: AQWBRKGEGIRPRG-SUNUYMGGSA-N
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Description

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is a conjugated diene ester featuring a pyridinyl substituent at position 3, a dimethylamino group at position 5, and an aminocarbonyl moiety at position 2. The (2Z,4E) stereochemistry indicates a trans configuration across the double bonds, which likely influences its reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl (2Z,4E)-2-carbamoyl-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBRKGEGIRPRG-SUNUYMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C(=O)N)C(=O)OC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(\C(=O)N)/C(=O)OC)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridine Core

  • Method: The pyridine ring is typically formed via condensation reactions involving aldehydes and amines or by functionalizing pre-existing pyridine derivatives.
  • Key Considerations: The choice of substituents on the pyridine ring influences the reactivity and subsequent functionalization steps.
  • Example: Starting from 4-pyridyl aldehyde derivatives, condensation with appropriate amines under acidic or basic catalysis yields functionalized pyridines ready for further elaboration.

Installation of Aminocarbonyl and Dimethylamino Groups

  • Aminocarbonyl Group: Introduced via nucleophilic substitution or amidation reactions, often involving carbamoyl chloride or related activated species.
  • Dimethylamino Group: Typically installed through nucleophilic substitution on a suitable leaving group precursor or via reductive amination using dimethylamine.
  • Reaction Control: Conditions such as pH, solvent polarity, and temperature are optimized to prevent side reactions and degradation of sensitive intermediates.

Typical Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Pyridine ring formation Condensation of aldehydes and amines Functionalized pyridine intermediate
2 Olefination (Wittig/HWE) Phosphonium ylide or phosphonate ester, base Formation of (2Z,4E)-penta-2,4-dienoate ester
3 Aminocarbonyl introduction Carbamoyl chloride or equivalent, nucleophile Attachment of aminocarbonyl group
4 Dimethylamino substitution Dimethylamine, nucleophilic substitution Installation of dimethylamino group

Reaction Monitoring and Purification

  • Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress, confirm stereochemistry, and assess purity.
  • Purification Methods: Column chromatography and recrystallization are commonly used to isolate the target compound with high purity.

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling the base strength and reaction temperature during olefination significantly improves yield and stereoselectivity.
  • Stereochemical Control: Use of stabilized ylides and phosphonate reagents with defined geometry enhances the formation of the desired (2Z,4E) isomer.
  • Functional Group Compatibility: Protecting groups may be employed during synthesis to shield sensitive amine or carbonyl functionalities, removed in final steps to yield the active compound.
  • Scalability: Multi-step synthesis protocols have been adapted for scale-up with careful optimization of reaction times and purification steps to maintain product integrity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 4-pyridyl aldehyde derivatives, phosphonium ylides, carbamoyl chlorides, dimethylamine
Key Reactions Condensation, Wittig/Horner–Wadsworth–Emmons olefination, nucleophilic substitution, amidation
Stereochemistry Control Base selection, temperature control, reagent geometry
Analytical Methods NMR (1H, 13C), HPLC, Mass Spectrometry
Typical Yields Moderate to high (varies by step and conditions)
Purification Techniques Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine ring or the penta-2,4-dienoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions that favor nucleophilic or electrophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Physical Properties

PropertyValue
Density1.191 g/cm³ (predicted)
Boiling Point458.9 °C (predicted)
pKa13.48 (predicted)

Organic Synthesis

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies. Key reactions include:

  • Wittig Reaction : Used for introducing the penta-2,4-dienoate moiety.
  • Nucleophilic Substitution : Facilitates the introduction of functional groups such as aminocarbonyl and dimethylamino .

Biological and Medicinal Research

The compound is under investigation for its pharmacological properties, particularly as a potential drug candidate. Its ability to interact with biological targets like enzymes and receptors makes it a suitable candidate for therapeutic development. Research areas include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, which is crucial for drug design .

Industrial Applications

In the industrial sector, this compound is explored for its potential in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity profile enhance its suitability for various industrial applications .

Case Study 1: Drug Design

Research published in medicinal chemistry journals highlights the use of this compound as a scaffold for developing enzyme inhibitors targeting cancer therapy. The compound's structural features allow for modifications that enhance binding affinity to target sites.

Case Study 2: Polymer Chemistry

In polymer science, studies have demonstrated the utility of this compound in synthesizing novel polymeric materials with enhanced mechanical properties and thermal stability. The incorporation of the penta-2,4-dienoate moiety facilitates cross-linking reactions that improve material performance.

Mechanism of Action

The mechanism by which methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminocarbonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) (). Both feature pyridinyl groups and dimethylamino substituents. However, key differences include:

  • Chain Length and Conjugation: The target has a penta-2,4-dienoate backbone (five-carbon chain with conjugated double bonds), while compound 2 is a propenoate (three-carbon chain). Extended conjugation in the target may enhance UV absorption or redox properties.
  • Functional Groups: The target substitutes a cyano group (in compound 2) with an aminocarbonyl group, which could increase hydrogen-bonding capacity and solubility in polar solvents .

Reactivity and Stability

  • Steric Effects : The pyridin-4-yl substituent (para position) in the target may reduce steric hindrance compared to pyridin-2-yl analogs (meta orientation), facilitating regioselective transformations .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Reactivity/Solubility Example Compound
Aminocarbonyl (-CONH2) Increases hydrogen bonding, polarity Target Compound
Cyano (-CN) Enhances electrophilicity, rigidity Compound 2 ()
Dimethylamino (-NMe2) Improves solubility, basicity Target Compound

Biological Activity

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate, commonly referred to as methyl pyridine derivative, is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound's structure features a pyridine ring, a penta-2,4-dienoate moiety, and functional groups including an aminocarbonyl and a dimethylamino group. The molecular formula is C14H17N3O3C_{14}H_{17}N_{3}O_{3} with a molecular weight of 275.31 g/mol. Its unique configuration allows for interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number1374510-85-6
Molecular FormulaC14H17N3O3
Molecular Weight275.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. The aminocarbonyl and dimethylamino groups play crucial roles in these interactions, potentially leading to enzyme inhibition or modulation of receptor signaling pathways .

Biological Activity

Research indicates that methyl pyridine derivative exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic.
  • Anticancer Potential : Preliminary investigations suggest that methyl pyridine derivative may inhibit cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in specific cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of methyl pyridine derivative against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with methyl pyridine derivative at varying concentrations resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting its potential as an anticancer therapeutic agent.

Research Findings

Recent research findings emphasize the compound's versatility:

  • Synthesis and Modification : Various synthetic routes have been developed to enhance the yield and purity of methyl pyridine derivative. Modifications to the structure have been explored to improve biological activity .
  • Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the detailed mechanisms by which this compound exerts its biological effects. These studies are critical for assessing its therapeutic potential in clinical settings .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .
  • Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) using software like GROMACS, incorporating solvation effects and flexible docking .
  • QSAR Studies : Correlate substituent effects (e.g., dimethylamino group) with activity using regression models, as demonstrated in .

How should environmental stability and degradation products be assessed for this compound?

Basic Research Question

  • Hydrolytic stability : Incubate the compound at varying pH levels (e.g., pH 3–9) and monitor degradation via LC-MS. Pyridine rings and ester groups are prone to hydrolysis .
  • Photodegradation : Expose to UV light (254–365 nm) and identify byproducts using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicity screening : Use in silico tools (e.g., EPI Suite) to predict biodegradation pathways and toxicity to aquatic organisms .

What experimental strategies can elucidate the role of the dimethylamino group in modulating bioactivity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified amines (e.g., ethylamino, pyrrolidino) and compare bioactivity .
  • pH-dependent studies : The dimethylamino group’s protonation state affects solubility and binding. Measure pKa via potentiometric titration and assess activity at physiological pH .
  • Biolayer interferometry (BLI) : Quantify binding kinetics to targets (e.g., receptors) under varying ionic strengths to probe electrostatic contributions .

How can researchers validate the compound’s configurational stability during long-term storage?

Basic Research Question

  • Accelerated stability testing : Store at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–3 months. Monitor Z/E isomer ratios via chiral HPLC .
  • Cryopreservation : Compare degradation rates in solid-state (lyophilized) vs. solution states. X-ray powder diffraction (XRPD) can detect crystalline phase changes .
  • Light exposure : Use amber vials and assess photostability under ICH Q1B guidelines .

What analytical techniques are critical for confirming the compound’s identity and purity?

Basic Research Question

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₈N₄O₃) with <2 ppm error .
  • Multinuclear NMR : Assign all protons (¹H) and carbons (¹³C), with emphasis on distinguishing pyridine and diene signals .
  • Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

How should researchers design dose-response studies to avoid off-target effects in cellular assays?

Advanced Research Question

  • Concentration range : Use 10-fold serial dilutions (1 nM–100 µM) and include vehicle controls (e.g., DMSO ≤0.1%) .
  • Counter-screening : Test against related enzymes/receptors (e.g., other kinases) to assess selectivity .
  • Cytotoxicity assays : Pair dose-response with cell viability assays (e.g., MTT) to distinguish specific activity from general toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Reactant of Route 2
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

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